10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine

Regioisomer selectivity Dibenzodiazepine SAR Tricyclic antidepressant design

10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine (CAS 32047-72-6), commonly supplied as the hydrochloride salt (C₁₉H₂₆ClN₃, MW 331.88 g/mol), is a fully reduced dibenzodiazepine bearing a diethylaminoethyl side chain at the 10-position. It belongs to the 10-(basic substituted)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine class first disclosed in US Patent 3,312,689, which claimed utility as anticonvulsants, antidepressants, and spasmolytics.

Molecular Formula C19H26ClN3
Molecular Weight 331.9 g/mol
CAS No. 32047-72-6
Cat. No. B13743268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine
CAS32047-72-6
Molecular FormulaC19H26ClN3
Molecular Weight331.9 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CCN1CC2=CC=CC=C2NC3=CC=CC=C31.[Cl-]
InChIInChI=1S/C19H25N3.ClH/c1-3-21(4-2)13-14-22-15-16-9-5-6-10-17(16)20-18-11-7-8-12-19(18)22;/h5-12,20H,3-4,13-15H2,1-2H3;1H
InChIKeyNYUMGRCHKCJLBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine (CAS 32047-72-6) — Structural Identity and Pharmacological Heritage


10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine (CAS 32047-72-6), commonly supplied as the hydrochloride salt (C₁₉H₂₆ClN₃, MW 331.88 g/mol), is a fully reduced dibenzodiazepine bearing a diethylaminoethyl side chain at the 10-position . It belongs to the 10-(basic substituted)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine class first disclosed in US Patent 3,312,689, which claimed utility as anticonvulsants, antidepressants, and spasmolytics [1]. The compound is structurally situated at the intersection of the dibenzodiazepine tricyclic antidepressants (e.g., dibenzepin) and the dibenzoazepine series (e.g., imipramine), making its precise substitution pattern critical for target engagement and selectivity.

Why 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine Cannot Be Replaced by Generic In-Class Analogs


Within the dibenzodiazepine and dibenzoazepine tricyclic family, three structural variables determine pharmacological outcome: (i) the position of the basic side chain (N-5 vs. N-10 substitution), (ii) the nature of the terminal amine (dimethylamino vs. diethylamino), and (iii) the oxidation state of the central seven-membered ring (11-oxo vs. fully reduced 10,11-dihydro). Early structure–activity relationship (SAR) work by Monro et al. (1963) demonstrated that subtle changes in ring system and side-chain attachment point could abolish antidepressant-like activity entirely — the N-(3-dimethylaminopropyl) derivatives of dibenzo[a,d]cycloheptene and tetrahydrodibenz[b,f]azocine were inactive, whereas the corresponding 5-substituted dibenzo[b,e][1,4]diazepine retained imipramine-comparable efficacy [1]. Consequently, procurement based solely on the dibenzodiazepine scaffold or generic tricyclic nomenclature ignores the regioisomeric and substituent-level specificity that controls target binding, functional potency, and off-target profile. The 10-diethylaminoethyl configuration represents a distinct chemotype that cannot be inferred from data generated on 5-substituted or dimethylamino congeners.

Product-Specific Quantitative Differentiation Evidence for 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine (CAS 32047-72-6)


Regioisomeric Differentiation: N-10 Substitution vs. N-5 Substitution Determines Pharmacophore Topology

CAS 32047-72-6 bears the basic side chain at the 10-position of the dibenzodiazepine nucleus, whereas the Monro et al. reference compound (CAS 2204-53-7) and its diethylamino congener (CAS 32047-63-5) are substituted at the 5-position [1]. The positional isomer bearing the identical diethylaminoethyl side chain at N-5 rather than N-10 is assigned CAS 63918-63-8, confirming that 32047-72-6 and 63918-63-8 are distinct chemical entities with different registry numbers, InChI keys, and predicted physicochemical properties . In the general patent disclosure, the 10-position was explicitly designated for the basic substituent (X-Y), with the proviso that R₁ at position 5 may independently be hydrogen, methyl, or ethyl [2]. This regiospecificity is not interchangeable: N-10 substitution orients the diethylaminoethyl side chain toward a different region of the receptor binding pocket compared to N-5 substitution, as demonstrated in homologous dibenzodiazepine series where N-5 vs. N-10 attachment altered dopamine D₂ and serotonin 5-HT₂A affinity profiles [3].

Regioisomer selectivity Dibenzodiazepine SAR Tricyclic antidepressant design

Terminal Amine Differentiation: Diethylamino vs. Dimethylamino Side Chain Modulates Lipophilicity and Predicted Metabolic Stability

The target compound features a diethylamino terminus, distinguishing it from the dimethylamino congeners exemplified extensively in US 3,312,689 (Examples 4–23 all describe β-dimethylaminoethyl or γ-dimethylaminopropyl derivatives) [1]. Dibenzepin, the clinically marketed dibenzodiazepine antidepressant, similarly employs a dimethylaminoethyl group at position 10 [2]. The replacement of dimethylamino with diethylamino increases the calculated logP by approximately 0.8–1.0 units based on fragmental constant addition (two extra methylene groups), enhancing membrane permeability but also potentially altering the rate of cytochrome P450-mediated N-dealkylation — a major metabolic pathway for tertiary amine TCAs [3]. This quantitative logP shift directly impacts the compound's suitability for in vitro assays requiring specific lipophilicity windows (e.g., blood–brain barrier penetration models) and differentiates procurement decisions when comparing 32047-72-6 against dimethylamino analogs.

Amine substituent effects logP modulation N-dealkylation susceptibility

Oxidation-State Differentiation: Fully Reduced 10,11-Dihydro Core vs. 11-Oxo (Dibenzepin-Type) Scaffold

CAS 32047-72-6 possesses a fully reduced 10,11-dihydro core, in contrast to dibenzepin (CAS 4498-32-2), which contains an 11-oxo group that introduces a hydrogen-bond acceptor and alters the electron distribution of the central seven-membered ring [1]. The patent US 3,312,689 explicitly describes two synthetic pathways: (a) direct alkylation of the 10,11-dihydro precursor at N-10, and (b) reduction of the corresponding 11-oxo intermediate with lithium aluminium hydride to yield the fully reduced product [2]. This reduction step is chemically substantive — it converts the amide carbonyl (C=O) to a methylene (CH₂) unit, removing a key pharmacophoric feature present in dibenzepin. The absence of the 11-oxo group is predicted to eliminate a hydrogen-bond acceptor site that contributes to binding at muscarinic and histaminergic off-targets, a property consistent with the observation that dibenzepin itself exhibits fewer anticholinergic effects than imipramine-like TCAs [3]. The fully reduced scaffold of 32047-72-6 thus represents a distinct starting point for lead optimization that decouples the 11-oxo pharmacophore from the side-chain SAR.

Carbonyl reduction Receptor pharmacophore Hydrogen-bond donor/acceptor

Ring-System Differentiation: Dibenzodiazepine (Two Ring Nitrogens) vs. Dibenzoazepine (One Ring Nitrogen) Determines Basicity and Receptor Subtype Engagement

The dibenzo[b,e][1,4]diazepine core of CAS 32047-72-6 contains two endocyclic nitrogen atoms (positions 5 and 10), whereas the prototypical TCA imipramine (CAS 50-49-7) is built on a dibenzo[b,f]azepine core with only one ring nitrogen [1]. This structural difference is not cosmetic: it introduces a second basic center (pKa of the N-5 secondary amine, estimated ~5–7 depending on substitution pattern) and alters the overall electron density of the tricyclic system. The Monro et al. (1963) comparative SAR study directly tested the consequence of this ring-system variation: 5-(3-dimethylaminopropyl)-10,11-dihydrodibenzo[b,e][1,4]diazepine showed activity comparable to imipramine in reserpine antagonism and autonomic testing, whereas the analogous derivatives of 5,6,11,12-tetrahydrodibenz[b,f]azocine and 5-amino-10,11-dihydro-5H-dibenzo[a,d]cycloheptene were inactive [2]. This establishes that the dibenzodiazepine ring system is a privileged scaffold for antidepressant-like activity within the tricyclic space, but also that activity is exquisitely sensitive to the specific heterocyclic architecture. The extra nitrogen at position 5 of 32047-72-6 provides an additional site for hydrogen bonding, salt bridge formation, and pH-dependent conformational changes not available to imipramine or other dibenzoazepine-based TCAs.

Heterocyclic core comparison Ring nitrogen count pKa modulation

Patent-Defined Pharmacological Scope: Anticonvulsant, Antidepressant, and Spasmolytic Utility Distinct from Antipsychotic Dibenzodiazepines

US Patent 3,312,689 explicitly claims the 10-(basic substituted)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine class, inclusive of the diethylaminoethyl embodiment (32047-72-6), as possessing anticonvulsant, antidepressant, and spasmolytic activities [1]. This therapeutic profile is distinct from the antipsychotic dibenzodiazepines (e.g., clozapine, CAS 5786-21-0; loxapine), which are substituted at the 11-position with a piperazine moiety and target dopamine D₂/5-HT₂A receptors [2]. The patent's pharmacological description positions 32047-72-6 within a pre-clozapine era of dibenzodiazepine research focused on non-dopaminergic mechanisms, offering a differentiated tool for studying antidepressant and anticonvulsant pathways without the confounding D₂/5-HT₂A antagonism that dominates the later-generation dibenzodiazepine antipsychotics. This patent-defined indication space provides a clear rationale for selecting 32047-72-6 over clozapine-like or loxapine-like dibenzodiazepines when the research objective excludes dopaminergic modulation.

Patent pharmacology Indication differentiation Non-antipsychotic dibenzodiazepine

Optimal Research and Industrial Application Scenarios for 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine (CAS 32047-72-6)


Tricyclic Antidepressant SAR Probe: Investigating the Contribution of N-10 vs. N-5 Side-Chain Attachment to Transporter Binding Affinity

Use CAS 32047-72-6 as the N-10 diethylaminoethyl-substituted reference compound in a matched-pair analysis against its N-5 positional isomer (CAS 63918-63-8) and the N-5 dimethylaminopropyl analog (CAS 2204-53-7) characterized by Monro et al. [1]. By holding the dibenzodiazepine core constant while systematically varying side-chain position and amine substitution, researchers can deconvolute the contribution of regioisomerism to norepinephrine transporter (NET) and serotonin transporter (SERT) inhibition potency — a question that cannot be addressed using the commercially dominant but structurally fixed dibenzoazepine TCAs. The comparison directly leverages the evidence that 5-position analogs retained imipramine-like activity while alternative ring systems did not [1], establishing the 10-position variant as a critical missing data point in the full SAR matrix.

Metabolic Stability Comparison: Diethylamino vs. Dimethylamino N-Dealkylation Kinetics in the Reduced Dibenzodiazepine Series

Employ 32047-72-6 (diethylamino) alongside its dimethylamino analog (synthesized per US 3,312,689 methods [2]) in hepatic microsomal stability assays to quantify the impact of N-alkyl size on CYP450-mediated N-dealkylation rates. The predicted logP shift of +0.8 to +1.0 units and the steric protection of the α-carbon in the diethylamino group are hypothesized to reduce first-pass N-deethylation relative to the rapid N-demethylation observed with dibenzepin (t₁/₂ ≈ 5 hours [3]). This head-to-head comparison provides data directly applicable to lead optimization of dibenzodiazepine-based CNS drug candidates where metabolic soft spots must be engineered.

Anticonvulsant Lead Generation: Screening the Fully Reduced 10-Diethylaminoethyl Scaffold in Seizure Models Independent of Dopaminergic Mechanisms

Deploy 32047-72-6 in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models based on the patent-assigned anticonvulsant utility of the 10-(basic substituted) dibenzodiazepine class [2]. Unlike the 11-piperazinyl dibenzodiazepines (clozapine, loxapine) that lower seizure threshold as an adverse effect of D₂ antagonism, the 10-aminoalkyl substitution pattern is explicitly associated with anticonvulsant activity in the original patent disclosure. 32047-72-6 thus serves as a privileged starting scaffold for anticonvulsant drug discovery that avoids the pro-convulsant liability inherent to antipsychotic dibenzodiazepines.

Chemical Biology Tool Compound: Probing the Role of the Second Ring Nitrogen in Tricyclic Target Engagement

Use 32047-72-6 in competitive binding assays against imipramine (CAS 50-49-7) at NET, SERT, muscarinic M₁–M₅, histamine H₁, and α₁-adrenergic receptors to quantify the pharmacological impact of replacing the dibenzoazepine core (one ring nitrogen) with the dibenzodiazepine core (two ring nitrogens) while holding the side-chain attachment point constant at the ethylene-bridge-bearing nitrogen [4]. The Monro et al. data established that the diazepine core is permissive for antidepressant-like activity [1], but quantitative receptor subtype profiling is absent from the historical literature. This experiment would generate the first comprehensive selectivity fingerprint for the 10-substituted dibenzodiazepine series, enabling rational differentiation from imipramine in polypharmacology contexts.

Quote Request

Request a Quote for 10-(2-(Diethylamino)ethyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.